molecular formula C9H18ClNO B14381056 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol CAS No. 88721-86-2

2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol

Cat. No.: B14381056
CAS No.: 88721-86-2
M. Wt: 191.70 g/mol
InChI Key: BHLQYOPRGLFFQR-UHFFFAOYSA-N
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Description

2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol is a chemical compound with the molecular formula C8H16ClNO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol typically involves the reaction of azepane with chloromethylating agents. One common method is the reaction of azepane with formaldehyde and hydrochloric acid, followed by reduction with sodium borohydride to yield the desired product . Another approach involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and antiviral properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can serve as a reactive site for covalent bonding with target molecules, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

88721-86-2

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

2-[3-(chloromethyl)azepan-1-yl]ethanol

InChI

InChI=1S/C9H18ClNO/c10-7-9-3-1-2-4-11(8-9)5-6-12/h9,12H,1-8H2

InChI Key

BHLQYOPRGLFFQR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(C1)CCl)CCO

Origin of Product

United States

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